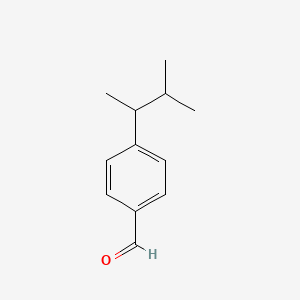![molecular formula C22H30O4 B13417971 1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabicyclolic Acid (CBLA) is a non-intoxicating cannabinoid found in cannabis. It is the acidic precursor to cannabicyclol (CBL), formed during the photochemical reaction of cannabichromenic acid (CBCA). CBLA is a rare compound that does not directly derive from cannabis but forms under specific reaction conditions such as exposure to ultraviolet light or high temperatures . Its molecular formula is C22H30O4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CBLA is synthesized through the photochemical reaction of cannabichromenic acid (CBCA). When CBCA is exposed to ultraviolet light or heat, it undergoes a decomposition process, converting into CBLA . This reaction is typically carried out in controlled laboratory conditions to ensure the purity and yield of CBLA.
Industrial Production Methods: Industrial production of CBLA involves the extraction of CBCA from cannabis plants, followed by its conversion to CBLA through controlled exposure to ultraviolet light or heat. High-Performance Liquid Chromatography (HPLC) is often used to isolate and purify CBLA from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: CBLA undergoes several types of chemical reactions, including:
Decarboxylation: CBLA releases carbon dioxide (CO2) to form cannabicyclol (CBL) when exposed to heat.
Oxidation and Reduction: CBLA can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions:
Ultraviolet Light: Used to induce the photochemical conversion of CBCA to CBLA.
Heat: Applied to facilitate the decarboxylation of CBLA to CBL.
Major Products Formed:
Cannabicyclol (CBL): The primary product formed from the decarboxylation of CBLA.
Aplicaciones Científicas De Investigación
CBLA has several potential scientific research applications, including:
Mecanismo De Acción
CBLA does not directly interact with the endocannabinoid system by binding to cannabinoid receptors 1 or 2 (CB1 or CB2). Instead, it may engage in synergistic effects by binding with other cannabinoids, terpenes, and flavonoids, promoting entourage effects . The exact molecular targets and pathways involved in CBLA’s mechanism of action are still under investigation, and more research is needed to fully elucidate its effects .
Comparación Con Compuestos Similares
CBLA is unique compared to other cannabinoids due to its formation through the photochemical reaction of CBCA and its non-intoxicating nature. Similar compounds include:
Cannabichromenic Acid (CBCA): The precursor to CBLA, which undergoes photochemical conversion to form CBLA.
Cannabidiolic Acid (CBDA): Another acidic cannabinoid found in cannabis, known for its potential anti-inflammatory and antimicrobial properties.
Tetrahydrocannabinolic Acid (THCA): The acidic precursor to tetrahydrocannabinol (THC), known for its psychoactive effects upon decarboxylation.
Propiedades
Fórmula molecular |
C22H30O4 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-hydroxy-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-triene-4-carboxylic acid |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-12-11-14-16(19(23)15(12)20(24)25)18-17-13(21(18,2)3)9-10-22(17,4)26-14/h11,13,17-18,23H,5-10H2,1-4H3,(H,24,25) |
Clave InChI |
JVOHLEIRDMVLHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=C(C3C4C(C3(C)C)CCC4(O2)C)C(=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


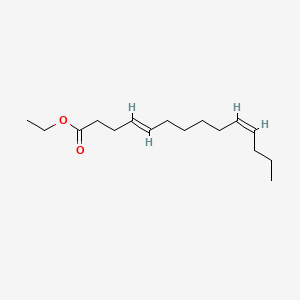
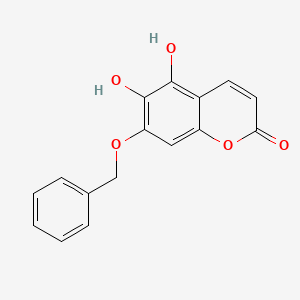
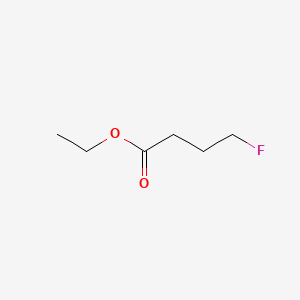
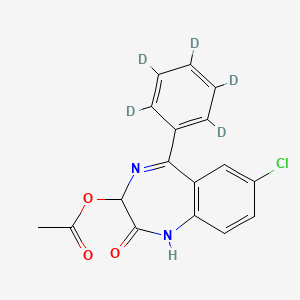
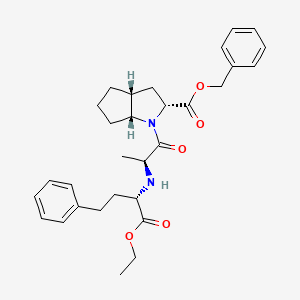
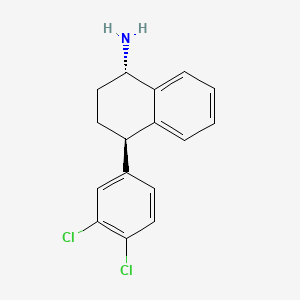
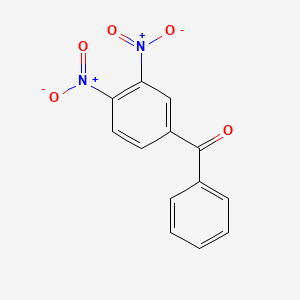
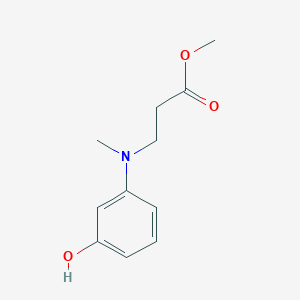
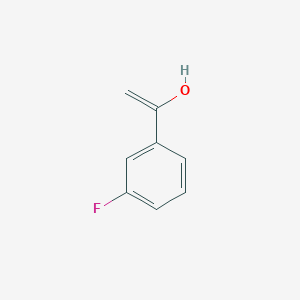
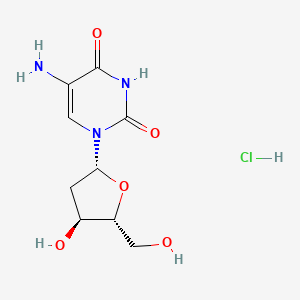
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)


